Physicochemical properties of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one
Physicochemical properties of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one
An In-Depth Technical Guide to the Physicochemical Characterization of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one
Introduction
Spirocyclic scaffolds have garnered significant attention in contemporary drug discovery due to their inherent three-dimensionality and structural rigidity.[1] These characteristics can lead to enhanced protein-ligand interactions, improved solubility, and novel intellectual property. The spiro[3.5]nonane framework, in particular, offers a versatile platform for the development of new therapeutic agents.[1] This guide focuses on a novel derivative, cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one, a compound with potential applications in medicinal chemistry, likely as an enzyme inhibitor or a scaffold for more complex molecular architectures, given its embedded β-lactam-like moiety.[2]
Due to the novelty of this specific molecule, this document is structured as a comprehensive roadmap for its initial physicochemical characterization. It provides a series of detailed experimental protocols and the scientific rationale behind them, designed to furnish researchers and drug development professionals with a thorough understanding of the compound's fundamental properties.
Compound Identity and Predicted Physicochemical Profile
A foundational step in the investigation of any new chemical entity is the confirmation of its structure and the prediction of its basic physicochemical properties. These predicted values, while not a substitute for experimental data, are invaluable for guiding experimental design.
Table 1: Core Identifiers for cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one
| Identifier | Value |
| CAS Number | 2725791-17-1 |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Significance |
| XLogP3 | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~50 - 60 Ų | Suggests good potential for oral bioavailability based on established guidelines. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Influences solubility and interaction with biological targets. |
| Hydrogen Bond Acceptors | 3 (Carbonyl O, Ether O, Benzyl O) | Affects solubility and potential for hydrogen bonding with protein targets. |
| Rotatable Bonds | 3 | Provides conformational flexibility, which can be important for receptor binding. |
Proposed Experimental Characterization Workflow
A systematic approach is essential for the comprehensive characterization of a novel compound. The following workflow outlines the key experimental stages, from structural verification to the assessment of physical and chemical stability.
Part 1: Structural Verification and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. For a spirocyclic system like this, 2D NMR techniques (COSY, HSQC, HMBC) are not just confirmatory but essential for unambiguously assigning the protons and carbons, especially around the stereochemically complex spiro center. The cis stereochemistry can be confirmed through Nuclear Overhauser Effect (NOE) experiments, which would show spatial proximity between specific protons on the cyclobutane and piperidinone rings.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard proton NMR spectrum. Expected signals would include aromatic protons from the benzyl group, a singlet for the benzylic methylene protons, and complex multiplets for the spirocyclic ring protons.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum. Key signals to identify are the carbonyl carbon of the lactam (around 170-175 ppm) and the spiro quaternary carbon.[3]
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the spirocyclic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, which are crucial for connecting the different fragments of the molecule, such as the benzyloxymethyl side chain to the spiro core.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To confirm the cis stereochemistry by observing through-space correlations between protons on the same face of the molecule.
-
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS provides the exact mass of the molecule, which allows for the unambiguous determination of its elemental composition. This is a critical piece of data for confirming the identity of a new compound. Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecular ion [M+H]⁺.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Data Interpretation: Determine the exact mass of the molecular ion and use software to calculate the elemental composition. The measured mass should be within 5 ppm of the theoretical mass for C₁₅H₁₉NO₃.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and simple technique to confirm the presence of key functional groups. The most diagnostic peak for this molecule will be the carbonyl stretch of the β-lactam-like ring. Its frequency can give clues about ring strain.
Protocol:
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly on the ATR crystal.
-
Spectrum Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
~1730-1760 cm⁻¹: C=O stretch of the lactam.[3]
-
~3200-3300 cm⁻¹: N-H stretch of the amide.
-
~1100 cm⁻¹: C-O-C stretch of the ether linkages.
-
~3030 cm⁻¹ and ~1600, 1495 cm⁻¹: Aromatic C-H and C=C stretches of the benzyl group.
-
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation
Expertise & Experience: HPLC is the standard for assessing the purity of pharmaceutical compounds. A reversed-phase method is a good starting point. Given the presence of a spiro center and another stereocenter, the molecule is chiral. Therefore, developing a chiral HPLC method is crucial to determine if the sample is a single enantiomer or a racemic mixture.[4][5] Polysaccharide-based chiral stationary phases are often effective for separating the enantiomers of spirocyclic compounds.[6][7]
Protocol - Purity Analysis (Reversed-Phase):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start at 10% B and increase to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Purity Assessment: Integrate the peak area of the main component and any impurities to calculate the percentage purity.
Protocol - Chiral Separation:
-
Column: A chiral stationary phase (CSP) such as Chiralpak AD-H or Chiralcel OD-H.
-
Mobile Phase: Typically a normal-phase eluent like a mixture of hexane and isopropanol.
-
Method Development: Screen different ratios of hexane/isopropanol to achieve baseline separation of the enantiomers.
-
Enantiomeric Excess (ee) Determination: If two peaks are observed, calculate the ee by comparing the peak areas.
Part 2: Core Physicochemical Properties
Aqueous Solubility Determination
Expertise & Experience: Solubility is a critical parameter that affects bioavailability.[8] Since the molecule contains a basic nitrogen atom (the secondary amine in the lactam), its solubility is expected to be pH-dependent. A shake-flask method at different pH values is the gold standard for determining thermodynamic solubility.
Protocol:
-
Buffer Preparation: Prepare buffers at various pH values relevant to the physiological range (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Equilibration: Add an excess amount of the solid compound to each buffer in separate vials. Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, filter the suspensions to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV method.
-
Data Reporting: Report the solubility in mg/mL or µM at each pH.
pKa Determination
Expertise & Experience: The ionization constant (pKa) governs the charge state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding.[9][10] For this molecule, the secondary amine in the lactam ring is expected to be basic. Potentiometric titration or UV-spectrophotometric methods are commonly used.
Protocol (UV-Metric Titration):
-
Rationale: The UV absorbance of the compound will change as it becomes protonated or deprotonated. By monitoring this change as a function of pH, the pKa can be determined.
-
Procedure:
-
Prepare a solution of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Perform an acid-base titration while continuously monitoring the UV-Vis spectrum.
-
Plot the absorbance at a specific wavelength versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Specialized software is used for accurate calculation.
-
Part 3: Solid-State and Stability Characterization
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, heat of fusion, and to identify any polymorphic transitions. This information is crucial for understanding the solid-state properties and stability of the compound.[11][12][13]
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and seal it.
-
Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above its expected melting point.
-
Data Interpretation:
-
Melting Point: The peak of the endothermic event corresponds to the melting point.
-
Purity: A sharp melting peak generally indicates high purity.
-
Polymorphism: The presence of multiple thermal events before melting could indicate the existence of different crystalline forms.
-
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperature. For drug candidates, it is important to know at what temperature degradation begins, as this can impact manufacturing and storage conditions.[12][14]
Protocol:
-
Sample Preparation: Place 5-10 mg of the compound into a TGA pan.
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Interpretation: The TGA curve will show a plateau at the initial weight, followed by a drop in weight where the compound begins to decompose. The onset temperature of this weight loss is a measure of its thermal stability.
Conclusion
The proposed workflow provides a comprehensive framework for the detailed physicochemical characterization of the novel compound cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one. By systematically applying these established analytical techniques, researchers can build a robust data package that elucidates its structure, purity, solubility, ionization behavior, and solid-state properties. This foundational knowledge is indispensable for any further investigation into its potential as a lead compound in a drug discovery program, enabling informed decisions on its progression and formulation development.
References
Sources
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- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chiral hplc method: Topics by Science.gov [science.gov]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ijirss.com [ijirss.com]
- 10. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Benzyl methyl morpholinium hydroxide (BMMorph)OH: a new basic ionic liquid for N-alkylation of bioactive N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
